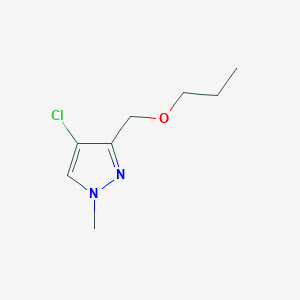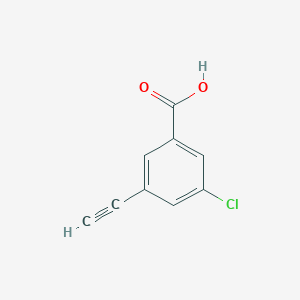
N-(4-ethoxyphenyl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-ethoxyphenyl)-3-methylbenzenesulfonamide” is a chemical compound that belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Molecular Structure Analysis
The molecular structure of a compound like “N-(4-ethoxyphenyl)-3-methylbenzenesulfonamide” would likely involve a benzene ring attached to a sulfonamide group and an ethoxy group . The exact structure would depend on the positions of these attachments .
Chemical Reactions Analysis
Benzenesulfonamides, like “N-(4-ethoxyphenyl)-3-methylbenzenesulfonamide”, can undergo a variety of chemical reactions, including hydrolysis, acylation, and displacement reactions . The exact reactions would depend on the conditions and reagents used.
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-ethoxyphenyl)-3-methylbenzenesulfonamide” would depend on its exact structure. Benzenesulfonamides are generally solid at room temperature and are soluble in organic solvents .
Scientific Research Applications
Antimicrobial Agents
N-(4-ethoxyphenyl)-3-methylbenzenesulfonamide has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This compound has been tested against various bacterial strains, demonstrating significant efficacy in inhibiting growth and proliferation .
Antioxidant Properties
Research has indicated that N-(4-ethoxyphenyl)-3-methylbenzenesulfonamide exhibits antioxidant properties. It can neutralize free radicals, thereby protecting cells from oxidative stress. This makes it a valuable candidate for developing treatments aimed at reducing oxidative damage in diseases such as cancer and neurodegenerative disorders .
Pharmaceutical Intermediates
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical drugs. Its unique chemical properties facilitate the formation of complex molecular structures, which are essential in the development of new medications. It is particularly useful in the synthesis of drugs targeting inflammatory and autoimmune diseases .
Molecular Docking Studies
N-(4-ethoxyphenyl)-3-methylbenzenesulfonamide has been utilized in molecular docking studies to understand its interaction with different biological targets. These studies help in predicting the binding affinity and activity of the compound, aiding in the design of more effective drugs. The insights gained from these studies are crucial for drug discovery and development .
Cancer Research
In cancer research, N-(4-ethoxyphenyl)-3-methylbenzenesulfonamide has been investigated for its potential to inhibit the growth of cancer cells. Its ability to interfere with cell signaling pathways that promote cancer cell proliferation makes it a promising candidate for developing new anticancer therapies .
Chemical Synthesis
This compound is also valuable in chemical synthesis, particularly in the formation of sulfonamide derivatives. These derivatives are important in various chemical reactions and processes, including the development of new materials and catalysts. Its versatility in chemical synthesis makes it a significant tool in both academic and industrial research .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-3-19-14-9-7-13(8-10-14)16-20(17,18)15-6-4-5-12(2)11-15/h4-11,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTLEGOKKFVWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-3-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetic acid](/img/structure/B2627602.png)


![Tert-butyl (3E)-3-[(hydroxyamino)methylidene]-4-oxopiperidine-1-carboxylate](/img/structure/B2627605.png)

![3-[[[1-(2-Fluoroethyl)pyrazol-3-yl]amino]methyl]benzenesulfonyl fluoride](/img/structure/B2627607.png)
![N-(3-fluoro-4-methylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2627609.png)


